

Iminodibenzyl (CAS 494-19-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iminodibenzyl*

Cat. No.: B195756

[Get Quote](#)

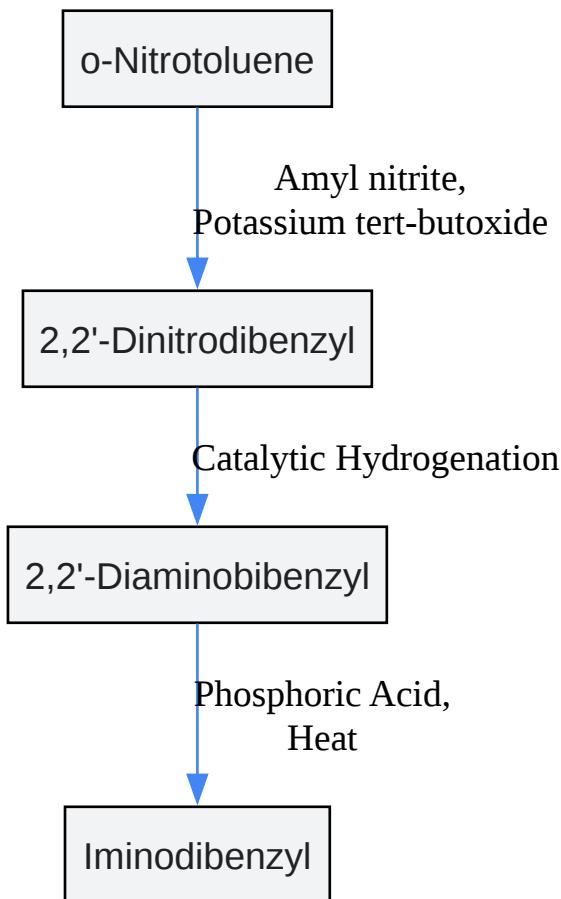
For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminodibenzyl (10,11-Dihydro-5H-dibenzo[b,f]azepine), with CAS number 494-19-9, is a tricyclic aromatic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, three-ring structure serves as a crucial scaffold for a variety of psychoactive drugs, most notably tricyclic antidepressants and anticonvulsants. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis methodologies, and key applications of iminodibenzyl, with a focus on its role as a pivotal intermediate in the synthesis of carbamazepine and other therapeutic agents. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

Iminodibenzyl is a white to light yellow or beige crystalline powder.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.


Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₃ N	[1][5]
Molecular Weight	195.26 g/mol	[1][5][6]
Melting Point	105-108 °C	[4][7]
Boiling Point	327.7 ± 32.0 °C at 760 mmHg	[7]
Density	1.1 ± 0.1 g/cm ³	[7]
Flash Point	161.3 ± 20.6 °C	[1][7]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[1][7]
Refractive Index	1.603	[1]
Solubility	Soluble in chloroform, ethyl acetate (heated), and methanol (slightly). Insoluble in water.	[2][4]
pKa	0.83 ± 0.20 (Predicted)	[4]
LogP	4.03	[7]

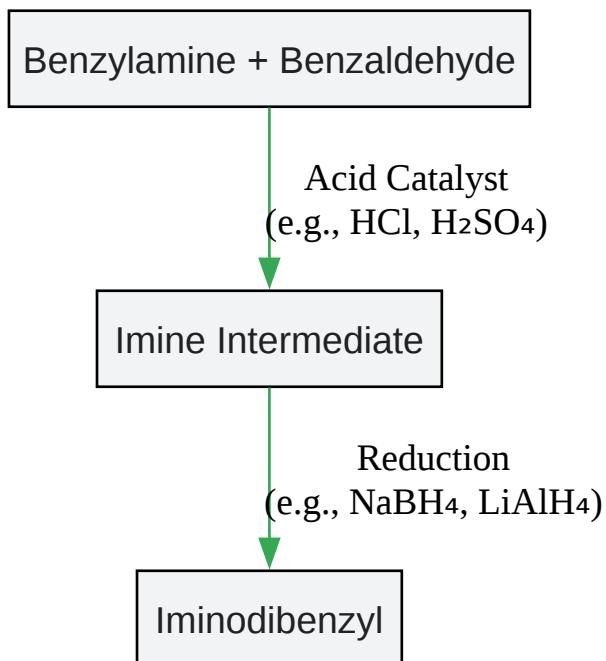
Synthesis of Iminodibenzyl

The synthesis of iminodibenzyl has been approached through various routes, often starting from readily available precursors. The most common methods involve condensation, reduction, and cyclization reactions.

Synthesis from o-Nitrotoluene

A well-established method for the synthesis of iminodibenzyl begins with o-nitrotoluene.[3][6] This process involves an oxidative coupling followed by reduction and cyclization.

[Click to download full resolution via product page](#)


Synthesis of Iminodibenzyl from o-Nitrotoluene.

Experimental Protocol:

- Oxidative Coupling: o-Nitrotoluene is treated with amyl nitrite or isopentyl formate in the presence of potassium tert-butoxide to yield 2,2'-dinitrodibenzyl.[6]
- Reduction: The resulting 2,2'-dinitrodibenzyl undergoes catalytic hydrogenation to reduce both nitro groups, forming 2,2'-diaminobibenzyl.[6][8]
- Cyclization: The final step involves the cyclization of 2,2'-diaminobibenzyl in the presence of a dehydrating agent such as phosphoric acid at elevated temperatures to produce iminodibenzyl.[6][8][9]

Synthesis from Benzylamine and Benzaldehyde

Another synthetic route involves the reaction of benzylamine with benzaldehyde, followed by reduction.[2]

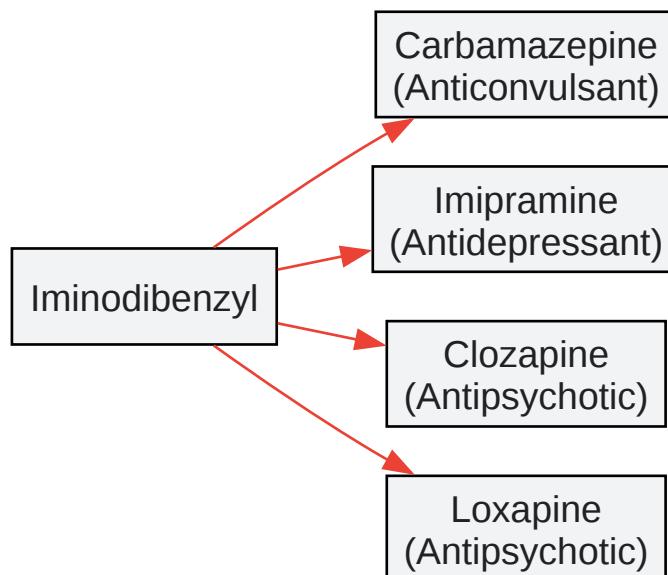
[Click to download full resolution via product page](#)

Synthesis of Iminodibenzyl from Benzylamine and Benzaldehyde.

Experimental Protocol:

- **Imine Formation:** Benzylamine and benzaldehyde are reacted in the presence of an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or polyphosphoric acid) to form an imine intermediate.[2]
- **Reduction:** The imine intermediate is subsequently reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield iminodibenzyl.[2]

Purification


Purification of the final product is crucial for its use in pharmaceutical applications. Common purification techniques include recrystallization and vacuum distillation.[9][10][11] A patented method describes the purification of iminodibenzyl by introducing nitrogen and performing reduced pressure distillation, with the product being collected by a cyclone separator, achieving a purity of over 99.0%. [9][10][11]

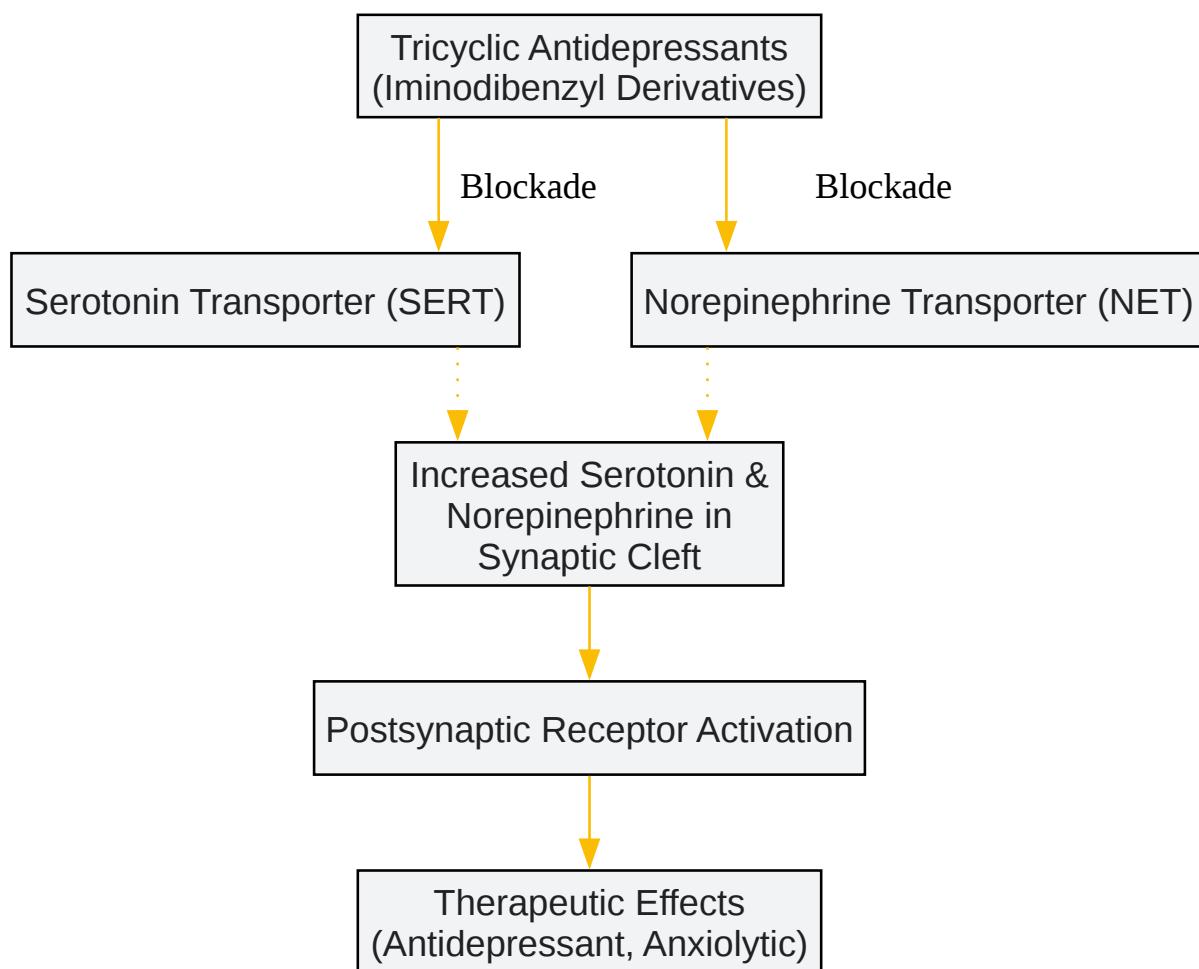
Applications in Drug Development

Iminodibenzyl's primary significance lies in its role as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Tricyclic Antidepressants and Anticonvulsants

The iminodibenzyl scaffold is the core structure of numerous tricyclic antidepressants and anticonvulsants.[\[1\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)


Derivatives of Iminodibenzyl in Pharmaceuticals.

Carbamazepine Synthesis: Iminodibenzyl is a direct precursor to carbamazepine, a widely used medication for epilepsy, neuropathic pain, and bipolar disorder.[\[1\]](#)[\[12\]](#) The synthesis involves the introduction of a carbamoyl group at the 5-position of the iminodibenzyl ring.

Imipramine and other Tricyclic Antidepressants: Iminodibenzyl also serves as a starting material for the synthesis of imipramine, a tricyclic antidepressant.[\[3\]](#) Furthermore, it is a metabolite of imipramine.[\[3\]](#)[\[4\]](#)[\[13\]](#) Other derivatives include clozapine, loxapine, and amoxapine, which are used as antipsychotics and antidepressants.[\[2\]](#)

Signaling Pathways

The pharmacological activity of iminodibenzyl derivatives, such as tricyclic antidepressants, is primarily attributed to their interaction with neurotransmitter systems in the brain. They are known to block the reuptake of monoamine neurotransmitters, such as serotonin and norepinephrine, at the synaptic cleft. This leads to an increased concentration of these neurotransmitters, which is believed to be responsible for their antidepressant effects. Some derivatives also exhibit antagonist activity at various receptors, including muscarinic, histaminic, and adrenergic receptors.

[Click to download full resolution via product page](#)

Mechanism of Action for Tricyclic Antidepressants.

Other Applications

Beyond its role in pharmaceuticals, iminodibenzyl has found applications in other scientific and industrial fields.

- Analytical Chemistry: Its chromogenic properties have been utilized for the quantification of hydrogen peroxide and glucose.[1][3][4][13]
- Materials Science: Iminodibenzyl is used as a monomer for the synthesis of polymers like polyimides, polyamides, and polyurethanes.[2] It also serves as a crosslinking agent for epoxy resins.[2]
- Catalysis: It can act as a ligand for transition metal catalysts, such as palladium, platinum, and rhodium, in various organic reactions.[2]

Safety and Handling

Iminodibenzyl is a stable compound under normal conditions but may decompose upon exposure to heat, light, or moisture.[2] It is classified as an irritant, causing eye irritation and potentially skin, respiratory, and digestive tract irritation.[14] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical. [14] It is incompatible with strong oxidizing agents.[14]

Toxicological Data:

Test	Species	Dose	Result	Reference
LD50 Oral	Rat	> 5,000 mg/kg	-	[15]
Draize test, eye	Rabbit	100 mg	Mild	[14]

Conclusion

Iminodibenzyl is a versatile and indispensable chemical intermediate with profound importance in the pharmaceutical industry. Its tricyclic structure provides a robust foundation for the synthesis of a wide array of centrally acting drugs. A thorough understanding of its chemical properties, synthesis, and applications is crucial for researchers and professionals engaged in drug discovery, development, and manufacturing. The methodologies and data presented in this guide aim to facilitate further research and innovation in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Iminodibenzyl | 494-19-9 [chemicalbook.com]
- 4. Iminodibenzyl CAS#: 494-19-9 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Iminodibenzyl - Wikipedia [en.wikipedia.org]
- 7. Iminodibenzyl | CAS#:494-19-9 | Chemsric [chemsrc.com]
- 8. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]
- 9. Method for preparing iminodibenzyl - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102391182B - Method for preparing iminodibenzyl - Google Patents [patents.google.com]
- 11. CN102391182A - Method for preparing iminodibenzyl - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. sincerechemical.com [sincerechemical.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Iminodibenzyl - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [Iminodibenzyl (CAS 494-19-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b195756#iminodibenzyl-cas-number-494-19-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com